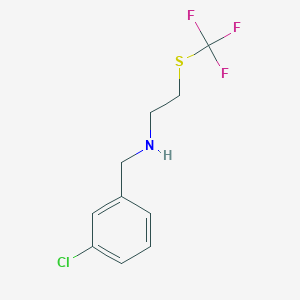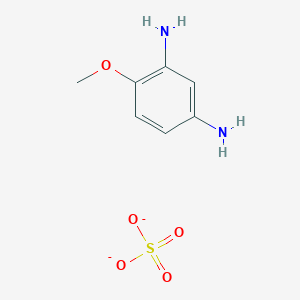
4-Methoxybenzene-1,3-diamine;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzene-1,3-diamine sulfate, also known as 2,4-diaminoanisole sulfate, is an organic compound with the molecular formula C7H12N2O5S. It is commonly used in various chemical and industrial applications due to its unique properties. This compound is typically found as a brown to dark-brown solid and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzene-1,3-diamine sulfate can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with sulfuric acid. The reaction typically occurs under controlled conditions, with the temperature maintained between 2-8°C to ensure the purity and stability of the product .
Industrial Production Methods
In industrial settings, the production of 4-Methoxybenzene-1,3-diamine sulfate often involves large-scale reactions using high-purity reagents. The process includes steps such as crystallization, filtration, and drying to obtain the final product with a high degree of purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzene-1,3-diamine sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy and amino groups influence the reactivity of the benzene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary, with temperature and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, substituted benzene derivatives from electrophilic aromatic substitution, and various amines from reduction reactions .
Scientific Research Applications
4-Methoxybenzene-1,3-diamine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is employed in the production of hair dyes and other cosmetic products
Mechanism of Action
The mechanism of action of 4-Methoxybenzene-1,3-diamine sulfate involves its interaction with molecular targets through its amino and methoxy groups. These functional groups allow the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzene-1,2-diamine
- 4-Methoxybenzene-1,4-diamine
- 2,4-Diaminotoluene
Uniqueness
Compared to similar compounds, 4-Methoxybenzene-1,3-diamine sulfate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. The presence of both methoxy and amino groups in the 1,3-positions provides distinct chemical properties that are advantageous in various industrial and research applications .
Properties
Molecular Formula |
C7H10N2O5S-2 |
|---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
4-methoxybenzene-1,3-diamine;sulfate |
InChI |
InChI=1S/C7H10N2O.H2O4S/c1-10-7-3-2-5(8)4-6(7)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4)/p-2 |
InChI Key |
FDJQHYWUHGBBTO-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=C(C=C1)N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


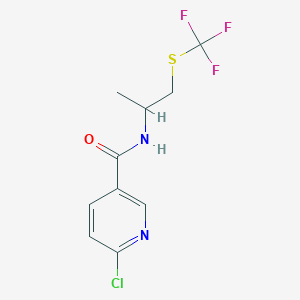
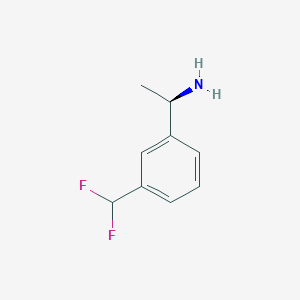
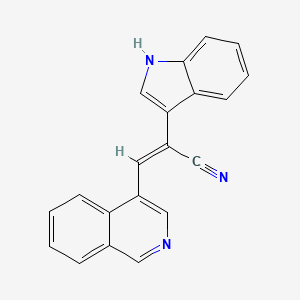
![4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11758815.png)
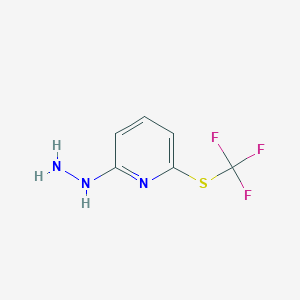
![[(3-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11758820.png)
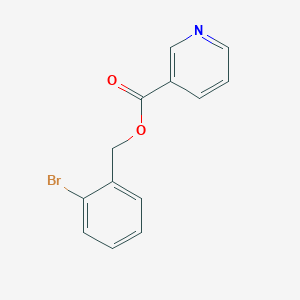


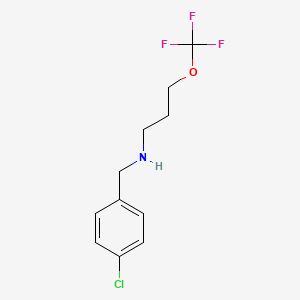
![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B11758846.png)
